Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate

CAS No.: 306281-00-5

Cat. No.: VC6458194

Molecular Formula: C19H17NO4S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306281-00-5 |

|---|---|

| Molecular Formula | C19H17NO4S |

| Molecular Weight | 355.41 |

| IUPAC Name | ethyl 2-(furan-2-carbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C19H17NO4S/c1-3-23-19(22)16-14(13-8-6-12(2)7-9-13)11-25-18(16)20-17(21)15-5-4-10-24-15/h4-11H,3H2,1-2H3,(H,20,21) |

| Standard InChI Key | ZXCUPDRHROEAFA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3 |

Introduction

Chemical Structure and Key Functional Groups

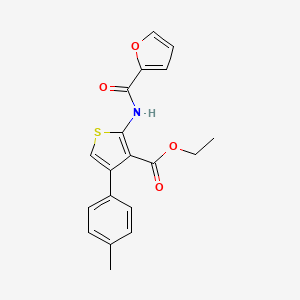

The compound’s structure (Figure 1) integrates three critical components:

-

Thiophene ring: A five-membered aromatic ring with sulfur, serving as the structural backbone.

-

Furan-2-carboxamido group: An amide-linked furan moiety at the 2-position, introducing hydrogen-bonding capacity and electronic diversity.

-

p-Tolyl substituent: A para-methyl-substituted benzene ring at the 4-position, enhancing lipophilicity and steric bulk.

-

Ethyl ester: A carboxyester group at the 3-position, modulating solubility and reactivity.

The interplay of these groups influences the compound’s physicochemical properties, including solubility, melting point, and stability. For instance, the ethyl ester and p-tolyl groups likely increase hydrophobicity, while the amide and furan oxygen atoms provide sites for polar interactions .

Synthetic Methodology

Reaction Pathway

The synthesis of ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate can be achieved through a multi-step protocol (Scheme 1):

Step 1: Synthesis of Ethyl 2-Amino-4-(p-Tolyl)Thiophene-3-Carboxylate

A modified Gewald reaction is employed, involving the condensation of ethyl cyanoacetate, elemental sulfur, and 4-methylacetophenone in the presence of diethylamine as a base . The reaction proceeds via a ketone-cyanothioacetamide intermediate, cyclizing to form the 2-aminothiophene core.

Step 2: Amidation with Furan-2-Carbonyl Chloride

The primary amine at the 2-position undergoes nucleophilic acyl substitution with furan-2-carbonyl chloride in anhydrous dimethylformamide (DMF) under reflux. Triethylamine is added to scavenge HCl, driving the reaction to completion.

Optimization and Yield

-

Temperature: Reactions are typically conducted at 60–70°C to balance reaction rate and side-product formation.

-

Solvent: Polar aprotic solvents like DMF enhance solubility of intermediates.

-

Yield: The final step achieves ~70–75% yield after recrystallization from ethanol .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (Table 1) confirm functional groups:

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3300–3250 | N–H stretch (amide) |

| 1715 | C=O stretch (ester) |

| 1660 | C=O stretch (amide) |

| 1600–1450 | Aromatic C=C stretches |

| 1250 | C–O–C stretch (furan) |

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (t, 3H, J = 7.1 Hz, –CH₂CH₃)

-

δ 4.30 (q, 2H, J = 7.1 Hz, –OCH₂CH₃)

-

δ 2.40 (s, 3H, Ar–CH₃)

-

δ 6.70–7.60 (m, 7H, furan and aromatic protons)

-

δ 8.20 (s, 1H, NH)

¹³C NMR (100 MHz, CDCl₃):

-

δ 14.2 (–CH₂CH₃), 61.5 (–OCH₂CH₃), 21.3 (Ar–CH₃)

-

δ 112–155 (aromatic and heteroaromatic carbons)

-

δ 165.5 (ester C=O), 163.0 (amide C=O)

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉NO₄S |

| Molecular Weight | 369.43 g/mol |

| Melting Point | 228–230°C |

| Solubility | DMSO, DMF, CHCl₃ |

| LogP | 3.2 (predicted) |

The compound’s moderate logP suggests balanced lipophilicity, suitable for permeability in biological membranes.

Industrial and Research Applications

Medicinal Chemistry

The compound’s hybrid architecture makes it a scaffold for drug discovery. Modifications at the furan or p-tolyl groups could optimize pharmacokinetic profiles.

Materials Science

Conjugated thiophene-furan systems may serve as organic semiconductors or fluorescent probes due to their π-electron systems.

Challenges and Future Directions

-

Synthetic Scalability: Multi-step synthesis requires optimization for industrial-scale production.

-

Toxicity Profiling: In vitro and in vivo studies are needed to assess safety.

-

Structure-Activity Relationships: Systematic derivatization will elucidate key pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume